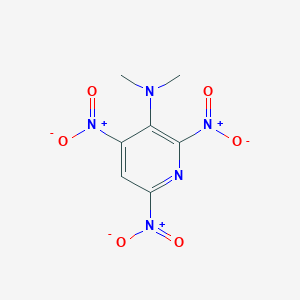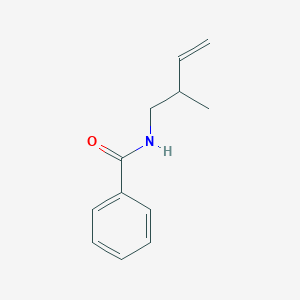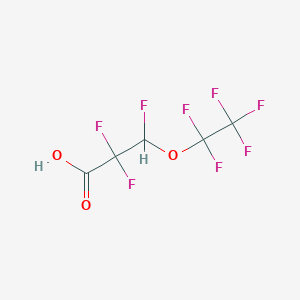![molecular formula C29H24N4S2 B15171183 (Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a butylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is explored for its applications in materials science. It can be used in the development of advanced polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of (Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
- 3-(4-butylsulfanylphenyl)-1-phenylpyrazole
- 2-(1,3-benzothiazol-2-yl)-3-(4-butylsulfanylphenyl)prop-2-enenitrile
Uniqueness
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H24N4S2 |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N4S2/c1-2-3-17-34-25-15-13-21(14-16-25)28-23(20-33(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)35-29/h4-16,18,20H,2-3,17H2,1H3/b22-18- |
InChI-Schlüssel |
MAQJTAMKRJCTSJ-PYCFMQQDSA-N |
Isomerische SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)

![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
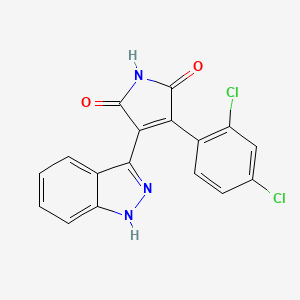
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
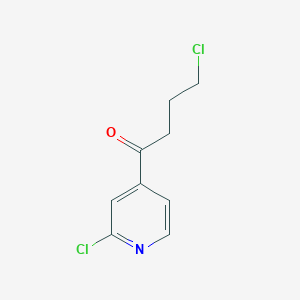
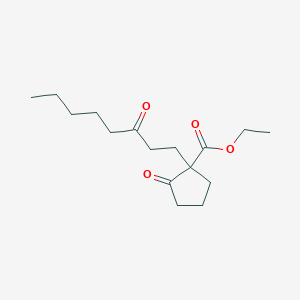
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
